Fluorination vs. Non-Fluorinated: LogP Comparison
The introduction of a 4-fluoro substituent on the benzonitrile core of 3-[(methylamino)methyl]benzonitrile (the non-fluorinated parent) results in a quantifiable increase in logP. The target compound's computed XLogP3-AA of 1.1 [1] is higher than the reported logP of 0.96 for the non-fluorinated analog 3-[(methylamino)methyl]benzonitrile [2]. This logP shift of approximately +0.14 units has meaningful implications for membrane permeability in medicinal chemistry campaigns.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 3-[(methylamino)methyl]benzonitrile (logP 0.96) |
| Quantified Difference | +0.14 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The increased lipophilicity of the target compound suggests it may offer superior passive membrane permeability compared to the non-fluorinated analog, which is critical for designing CNS-penetrant or cell-active probes.
- [1] PubChem. (2025). Compound Summary for CID 20116209: 4-Fluoro-3-[(methylamino)methyl]benzonitrile. XLogP3-AA 1.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1016704-54-3 View Source
- [2] hzbp.cn. (2025). 3-((Methylamino)methyl)benzonitrile, 99%, LogP 0.96. Retrieved from https://www.hzbp.cn View Source
